molecular formula C31H32N4O2 B569650 PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN) CAS No. 112199-06-1

PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)

Numéro de catalogue: B569650
Numéro CAS: 112199-06-1
Poids moléculaire: 492.623
Clé InChI: KETKUILYCSNHBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound plays a significant role in the regulation of blood pressure and fluid balance in the body. It is known to increase renal guanylate cyclase activity, which in turn enhances the production of cyclic GMP, a secondary messenger involved in various physiological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prepro-atrial natriuretic factor (56-92) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While specific industrial production methods for prepro-atrial natriuretic factor (56-92) (human) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality peptides suitable for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: Prepro-atrial natriuretic factor (56-92) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic cleavage by proteases, which can modify its activity and stability .

Common Reagents and Conditions: The synthesis of prepro-atrial natriuretic factor (56-92) (human) involves the use of protected amino acids, coupling reagents (such as HBTU or DIC), and deprotection agents (such as TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Major Products Formed: The primary product of the synthesis is the prepro-atrial natriuretic factor (56-92) (human) peptide. Depending on the specific conditions and reagents used, minor by-products such as truncated or misfolded peptides may also be formed. These by-products are typically removed during the purification process .

Applications De Recherche Scientifique

Biochemical Properties

Prepro-atrial natriuretic factor (56-92) is known for its potent vasodilatory and natriuretic effects. It acts primarily through the activation of guanylate cyclase, leading to increased levels of cyclic GMP in renal tissues, which enhances sodium excretion and diuresis. Research indicates that this peptide can significantly decrease adenylate cyclase activity while promoting guanylate cyclase activity in renal cortical and medullary membranes .

Table 1: Biochemical Effects of Prepro-Atrial Natriuretic Factor (56-92)

EffectMechanism of ActionReference
VasodilationActivation of guanylate cyclase
Increased cyclic GMP levelsEnhanced activity in renal tissues
Decreased adenylate cyclase activityInhibition of sodium reabsorption

Therapeutic Applications

The therapeutic potential of prepro-atrial natriuretic factor (56-92) has been explored in various clinical settings, particularly concerning cardiovascular diseases such as heart failure and hypertension.

Heart Failure

In patients with congestive heart failure, levels of atrial natriuretic factors increase significantly as a compensatory mechanism to counteract sodium and water retention. Studies have shown that administering synthetic forms of these peptides can lead to improved diuresis and natriuresis, thereby alleviating symptoms associated with fluid overload .

Case Study: Heart Failure Management

A clinical trial involving patients with Class II heart failure demonstrated that infusion of synthetic prepro-atrial natriuretic factor resulted in a marked reduction in plasma volume and improved renal function, highlighting its potential as a therapeutic agent in managing heart failure symptoms .

Hypertension

Prepro-atrial natriuretic factor (56-92) has been investigated for its role in managing hypertension. Its vasodilatory effects contribute to lowering blood pressure by inhibiting the release of vasoconstrictive substances like endothelin. In animal models, administration of this peptide has shown significant reductions in blood pressure .

Research Implications

The ongoing research into prepro-atrial natriuretic factor (56-92) continues to uncover its broader implications beyond cardiovascular health. For instance, studies suggest potential roles in metabolic regulation and neuroendocrine function.

Neuroendocrine Effects

Recent findings indicate that atrial natriuretic factors may influence brain function by modulating the secretion of other hormones such as vasopressin . This suggests a complex interplay between cardiac peptides and central nervous system regulation.

Summary and Future Directions

Prepro-atrial natriuretic factor (56-92) presents significant applications in both therapeutic and research contexts. Its ability to modulate cardiovascular function positions it as a promising candidate for future drug development aimed at treating conditions like heart failure and hypertension. Further studies are necessary to fully elucidate its mechanisms and explore additional therapeutic applications.

Mécanisme D'action

Prepro-atrial natriuretic factor (56-92) (human) exerts its effects by binding to guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic GMP levels. Cyclic GMP acts as a secondary messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of renin-angiotensin-aldosterone system activity .

Comparaison Avec Des Composés Similaires

Similar Compounds:

  • Atrial natriuretic factor (4-28)
  • Brain natriuretic peptide (BNP)
  • C-type natriuretic peptide (CNP)

Uniqueness: Prepro-atrial natriuretic factor (56-92) (human) is unique in its specific sequence and its role as a precursor to active natriuretic peptides. Unlike other natriuretic peptides, it has a distinct function in the regulation of guanylate cyclase activity and cyclic GMP production. This makes it a valuable compound for studying the natriuretic peptide system and developing targeted therapies .

Activité Biologique

Prepro-Atrial Natriuretic Factor (56-92) (human), often abbreviated as Prepro-ANF (56-92), is a biologically active peptide derived from the precursor protein preproANP. This compound plays a significant role in cardiovascular and renal physiology, primarily through its effects on guanylate cyclase activity, which is crucial for regulating blood pressure and fluid balance.

Structure and Processing

Prepro-ANF is synthesized in the atria of the heart and undergoes proteolytic cleavage to yield biologically active forms. The full-length preproANP consists of 152 amino acids, which is cleaved into proANP and subsequently into the active 28-amino acid atrial natriuretic peptide (ANP). The segment (56-92) contains critical residues that contribute to its biological activity, particularly in enhancing guanylate cyclase activity.

The primary mechanism through which Prepro-ANF (56-92) exerts its effects involves:

  • Activation of Guanylate Cyclase : This peptide enhances the activity of particulate guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in renal tissues. This effect is dose-dependent, with significant activation observed at concentrations as low as 10 nM in various animal models, including rats and rabbits .
  • Physiological Effects : The increase in cGMP levels results in several physiological changes:
    • Natriuresis : Promotes sodium excretion by inhibiting sodium reabsorption in the kidneys.
    • Diuresis : Increases urine production, contributing to fluid balance.
    • Vasodilation : Reduces systemic vascular resistance, thereby lowering blood pressure.

Biological Activities

The biological activities associated with Prepro-ANF (56-92) can be summarized as follows:

Activity Effect
Natriuresis Inhibition of sodium reabsorption in renal proximal tubules and collecting ducts .
Diuresis Increased urine output due to enhanced glomerular filtration rate .
Vasodilation Dilation of blood vessels leading to decreased systemic blood pressure .
Regulation of Hormones Inhibition of renin and aldosterone release, contributing to blood volume regulation .

Case Studies and Research Findings

Several studies have highlighted the biological significance of Prepro-ANF (56-92):

  • Renal Studies : Research demonstrated that application of Prepro-ANF (56-92) resulted in a two-fold increase in guanylate cyclase activity within renal membranes, suggesting its potent role in renal physiology .
  • Clinical Implications : Elevated levels of ANP and its precursors have been associated with conditions such as heart failure and hypertension. Studies indicate that patients with dilated cardiomyopathy exhibit altered levels of ANP, suggesting a compensatory mechanism in response to cardiac stress .
  • Animal Models : Experiments using rat models have shown that administration of Prepro-ANF (56-92) leads to significant reductions in both systolic and diastolic blood pressure, reinforcing its potential therapeutic applications in managing hypertension .

Propriétés

Numéro CAS

112199-06-1

Formule moléculaire

C31H32N4O2

Poids moléculaire

492.623

Nom IUPAC

N-[3-[3-(cyclopropanecarbonylamino)isoquinolin-7-yl]-4-methylphenyl]-4-[1-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37)

Clé InChI

KETKUILYCSNHBK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.